![molecular formula C33H38N4O6S B10849793 (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-aminophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849793.png)

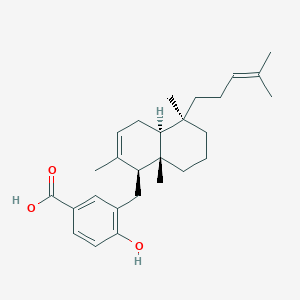

(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-aminophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

KNI-10106 is a small molecular drug primarily investigated as an antimalarial agent. It targets the enzyme plasmepsin 2, which is crucial for the malaria parasite’s survival. This compound has shown promising results in inhibiting the growth of Plasmodium species, the causative agents of malaria .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von KNI-10106 umfasst mehrere Schritte, darunter die Bildung von Peptidbindungen und die Einarbeitung spezifischer funktioneller Gruppen, die seine inhibitorische Aktivität gegen Plasmepsin 2 verstärken. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und in speziellen Forschungsveröffentlichungen und Patenten detailliert beschrieben .

Industrielle Produktionsmethoden: Die industrielle Produktion von KNI-10106 würde wahrscheinlich großtechnische Peptidsynthesetechniken umfassen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Dieser Prozess würde strenge Qualitätskontrollmaßnahmen umfassen, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: KNI-10106 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen auf dem Molekül modifizieren, wodurch seine Aktivität möglicherweise verändert wird.

Reduktion: Reduktionsreaktionen können ebenfalls die funktionellen Gruppen verändern, was sich auf die Stabilität und Wirksamkeit der Verbindung auswirkt.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, wodurch die Aktivität der Verbindung verstärkt oder geschwächt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter verschiedenen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

KNI-10106 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Enzyminhibition und die Peptidsynthese zu untersuchen.

Biologie: Wird auf seine Rolle bei der Hemmung von Plasmepsin 2 untersucht, was Einblicke in die Biologie des Malariaparasiten liefert.

Medizin: Als potenzielles Therapeutikum zur Behandlung von Malaria untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung von Antimalariamitteln und anderen Therapeutika.

5. Wirkmechanismus

KNI-10106 übt seine Wirkung aus, indem es das Enzym Plasmepsin 2 hemmt, das für den Hämoglobinabbauprozess des Malariaparasiten unerlässlich ist. Durch die Bindung an das aktive Zentrum von Plasmepsin 2 verhindert KNI-10106, dass das Enzym Hämoglobin abbaut, wodurch der Parasit verhungert und sein Wachstum gehemmt wird . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die aktiven Zentrumreste von Plasmepsin 2 und der Hämoglobinabbauweg .

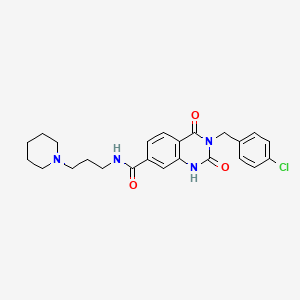

Ähnliche Verbindungen:

KNI-10113: Ein weiterer Inhibitor von Plasmepsin 2 mit einer leicht unterschiedlichen Struktur.

KNI-10124: Zeigt eine höhere Potenz mit einer niedrigeren Hemmkonstanten.

KNI-10125: Ähnlich wie KNI-10124, jedoch mit unterschiedlichen funktionellen Gruppen.

Einzigartigkeit: KNI-10106 ist aufgrund seiner spezifischen funktionellen Gruppen einzigartig, die seine Bindungsaffinität und inhibitorische Aktivität gegen Plasmepsin 2 verbessern. Im Vergleich zu ähnlichen Verbindungen bietet KNI-10106 ein Gleichgewicht zwischen Potenz und Selektivität, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .

Wirkmechanismus

KNI-10106 exerts its effects by inhibiting the enzyme plasmepsin 2, which is essential for the malaria parasite’s hemoglobin degradation process. By binding to the active site of plasmepsin 2, KNI-10106 prevents the enzyme from breaking down hemoglobin, thereby starving the parasite and inhibiting its growth . The molecular targets and pathways involved include the active site residues of plasmepsin 2 and the hemoglobin degradation pathway .

Vergleich Mit ähnlichen Verbindungen

KNI-10113: Another inhibitor of plasmepsin 2 with a slightly different structure.

KNI-10124: Exhibits higher potency with a lower inhibition constant.

KNI-10125: Similar to KNI-10124 but with different functional groups.

Uniqueness: KNI-10106 is unique due to its specific functional groups that enhance its binding affinity and inhibitory activity against plasmepsin 2. Compared to similar compounds, KNI-10106 offers a balance between potency and selectivity, making it a promising candidate for further development .

Eigenschaften

Molekularformel |

C33H38N4O6S |

|---|---|

Molekulargewicht |

618.7 g/mol |

IUPAC-Name |

(4R)-3-[(2S,3S)-3-[[2-(2-aminophenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C33H38N4O6S/c1-33(2)30(31(41)36-28-22-13-7-6-12-21(22)17-25(28)38)37(19-44-33)32(42)29(40)24(16-20-10-4-3-5-11-20)35-27(39)18-43-26-15-9-8-14-23(26)34/h3-15,24-25,28-30,38,40H,16-19,34H2,1-2H3,(H,35,39)(H,36,41)/t24-,25+,28-,29-,30+/m0/s1 |

InChI-Schlüssel |

CTMJCAZSOKTPFA-VOULMWPJSA-N |

Isomerische SMILES |

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3N)O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C |

Kanonische SMILES |

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3N)O)C(=O)NC4C(CC5=CC=CC=C45)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849742.png)

![(1R,3R)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849748.png)

![(1S,3S)-3-[2-methoxy-4-(2-methylheptan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849756.png)

![(1R,3S)-3-[2-methoxy-4-(2-methyloctan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849761.png)

![(1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849771.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-methoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849796.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-methoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849800.png)